molecular formula C10H11IO4 B15094064 Benzoic acid, 2-iodyl-,1-methylethyl ester CAS No. 674776-90-0

Benzoic acid, 2-iodyl-,1-methylethyl ester

Cat. No.: B15094064
CAS No.: 674776-90-0
M. Wt: 322.10 g/mol
InChI Key: WFTSEQUJNJQXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-iodyl-,1-methylethyl ester is an organic compound with the molecular formula C10H11IO4 It is known for its unique structure, which includes an iodyl group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-iodyl-,1-methylethyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-iodylbenzoic acid with isopropanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-iodyl-,1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The iodyl group can participate in oxidation reactions, converting to iodoxy or other higher oxidation states.

    Reduction: Reduction of the iodyl group can lead to the formation of iodobenzoic acid derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Iodoxybenzoic acid derivatives.

    Reduction: Iodobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-iodyl-,1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-iodyl-,1-methylethyl ester involves its reactivity with various molecular targets. The iodyl group can participate in redox reactions, altering the oxidation state of target molecules. This reactivity can disrupt biological pathways, leading to antimicrobial or anticancer effects. The ester group can also interact with enzymes or other proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-iodoxy-,1-methylethyl ester
  • Benzoic acid, 2-iodo-,1-methylethyl ester
  • Benzoic acid, 2-hydroxy-,1-methylethyl ester

Uniqueness

Benzoic acid, 2-iodyl-,1-methylethyl ester is unique due to the presence of the iodyl group, which imparts distinct reactivity compared to other benzoic acid derivatives. This makes it particularly useful in oxidation reactions and as a biochemical probe.

Properties

CAS No.

674776-90-0

Molecular Formula

C10H11IO4

Molecular Weight

322.10 g/mol

IUPAC Name

1-iodylpropan-2-yl benzoate

InChI

InChI=1S/C10H11IO4/c1-8(7-11(13)14)15-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

WFTSEQUJNJQXRK-UHFFFAOYSA-N

Canonical SMILES

CC(CI(=O)=O)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.